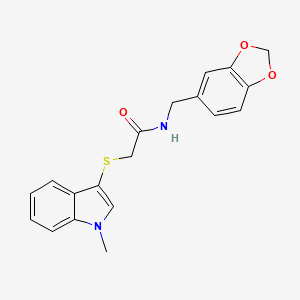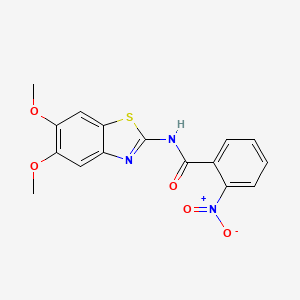
Tert-butyl 2-(4-fluorophenyl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-fluorophenyl)-2-oxoacetate is a chemical compound that has been widely used in scientific research. This compound is a member of the ester family and is commonly referred to as TBOA. TBOA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Applications De Recherche Scientifique
1. C-H Bond Activation Studies
A study by Crosby, Clarkson, and Rourke (2009) explored the interaction of a similar compound, 2-tert-Butyl-6-(4-fluorophenyl)pyridine, with K(2)PtCl(4), resulting in the activation of sp(2) and sp(3) C-H bonds. This research is significant in understanding the delicate balance between different types of cyclometalations in chemical reactions (Crosby, Clarkson, & Rourke, 2009).
2. Novel Synthetic Methods
Vaid et al. (2013) developed an efficient eight-step synthesis of a complex compound starting from oxoacetic acid monohydrate, involving a series of reactions, including condensation, reductive amination, and protection. This synthesis path provides insight into the versatility and potential of tert-butyl 2-(4-fluorophenyl)-2-oxoacetate in complex organic syntheses (Vaid et al., 2013).
3. Biological Evaluation
Sanjeevarayappa et al. (2015) synthesized a derivative of tert-butyl 2-(4-fluorophenyl)-2-oxoacetate and evaluated its antibacterial and anthelmintic activity. The study revealed moderate anthelmintic activity and poor antibacterial activity, indicating potential biomedical applications (Sanjeevarayappa et al., 2015).
4. Fluorination and Aromatization Processes
Bienvenu et al. (2002) described a method to transform 4-tert-Butylphenols into 4-fluorophenols, which is closely related to the tert-butyl 2-(4-fluorophenyl)-2-oxoacetate structure. This study contributes to the understanding of the oxidative fluorination and acid-catalyzed aromatization processes (Bienvenu et al., 2002).
5. Application in Organic Letters
A study by Hermann and Brückner (2018) on tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, which are structurally similar to tert-butyl 2-(4-fluorophenyl)-2-oxoacetate, demonstrated their application in organic letters, showcasing their reactivity and potential in organic synthesis (Hermann & Brückner, 2018).
Propriétés
IUPAC Name |
tert-butyl 2-(4-fluorophenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCKKUGZTFMRSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-fluorophenyl)-2-oxoacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N1-(furan-2-ylmethylene)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2414372.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2414374.png)
![7,9-Dimethyl-4-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B2414375.png)

![4-Methoxy-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2414381.png)
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2414382.png)
![6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl](/img/structure/B2414387.png)
![(E)-4-(Dimethylamino)-N-[(3-methylthiophen-2-yl)methyl]-N-propan-2-ylbut-2-enamide](/img/structure/B2414388.png)

![3-[(3,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2414391.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2414392.png)